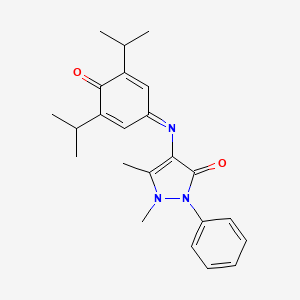![molecular formula C17H17N3O2S B2898664 6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile CAS No. 2380095-20-3](/img/structure/B2898664.png)
6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile, also known as BMS-820836, is a chemical compound with potential implications in various fields of research and industry. It belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of this compound is C17H17N3O2S. The molecular weight is 327.4. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学研究应用
6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile has been used in various scientific research studies due to its ability to interact with specific receptors in the body. This compound has been studied for its potential use in the treatment of various medical conditions such as cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of 6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific receptors in the body. This compound has been found to interact with the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, cell survival, and stress response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its interaction with specific receptors in the body. This compound has been found to have anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of various medical conditions.
实验室实验的优点和局限性
The advantages of using 6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile in lab experiments include its ability to interact with specific receptors in the body, which can provide valuable insights into various cellular processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise.
未来方向
There are several future directions for the use of 6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile in scientific research. One potential direction is the development of new drugs based on the structure of this compound for the treatment of various medical conditions. Another direction is the study of the sigma-1 receptor and its role in various cellular processes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been studied for its potential use in the treatment of various medical conditions and its ability to interact with specific receptors in the body. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
合成方法
The synthesis of 6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile involves a series of chemical reactions. The first step involves the reaction of 4-(4-chlorobenzyl)piperidine with sodium hydride to form 4-(4-chlorobenzyl)piperidin-1-yl sodium salt. This compound is then reacted with 2-cyanopyridine in the presence of a catalyst to produce this compound.
属性
IUPAC Name |
6-[4-(benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c18-13-14-5-4-8-17(19-14)20-11-9-16(10-12-20)23(21,22)15-6-2-1-3-7-15/h1-8,16H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDWGYNYFGOGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC(=N3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2898582.png)

![2-[(Benzyloxy)methyl]-2-ethylbutanoic acid](/img/structure/B2898585.png)


![[5-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B2898592.png)



![4-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2898598.png)


![benzo[d]thiazol-2-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2898602.png)
